molecular formula C13H13NOS B2894782 (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 893441-59-3

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2894782
CAS No.: 893441-59-3
M. Wt: 231.31
InChI Key: AGCBOODCJANUSM-BQYQJAHWSA-N
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Description

(2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (CAS: 893441-59-3, molecular formula: C₁₃H₁₃NOS, molar mass: 231.31 g/mol) is an enaminone derivative characterized by a benzothiophene moiety at the 1-position and a dimethylamino group at the 3-position of the propenone backbone . The compound belongs to the chalcone family, known for their α,β-unsaturated ketone structure, which enables diverse electronic and biological properties. Its synthesis typically involves condensation reactions under microwave or reflux conditions, followed by purification via flash chromatography or recrystallization . The benzothiophene group enhances π-conjugation and stability compared to simpler aromatic substituents, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCBOODCJANUSM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Attachment of the Propenone Bridge: The benzothiophene core can be reacted with a suitable propenone precursor under basic conditions to form the desired product.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with benzothiophene structures can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Enaminone Derivatives

Compound Name Substituent (R₁) Substituent (R₂) Key Properties/Applications Reference
Target Compound 1-Benzothiophen-2-yl 4-(Dimethylamino)phenyl High conjugation, potential NLO use
(E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl 4-(Dimethylamino)phenyl Antimicrobial activity (Gram-negative)
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-Fluorophenyl Phenyl Crystallographic dihedral angle: 7.14°–56.26°
(E)-3-(4-(Dimethylamino)phenyl)-1-(1H-indol-3-yl)prop-2-en-1-one 1H-Indol-3-yl 4-(Dimethylamino)phenyl Anticancer intermediate (e.g., osimertinib)
(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 5-Chlorothiophen-2-yl 4-(Dimethylamino)phenyl Solid-state emission, two-photon absorption
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one 3,4-Dichlorophenyl 4-(Dimethylamino)phenyl Predicted logP: 1.25; density: 1.250 g/cm³

Key Observations

Electronic and Conjugation Effects The benzothiophene group in the target compound extends π-conjugation compared to thiophene (e.g., compound 5b in ), enhancing nonlinear optical (NLO) responses. Anthracene-based derivatives (e.g., AN-1/AN-2) exhibit stronger NLO activity due to extended ethylene bridges but lack the sulfur heteroatom’s electronic effects . Substitution with electron-donating groups (e.g., dimethylamino) at R₂ stabilizes charge-transfer states, as seen in AN-1 and the target compound .

Biological Activity

  • Chalcones with hydroxyl or fluorophenyl groups (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show antimicrobial efficacy against E. coli and S. aureus . The target compound’s benzothiophene may improve membrane penetration due to higher hydrophobicity (predicted logP ~1.25 vs. 1.10 for thiophene analogs) .
  • Indole-containing analogs (e.g., ) exhibit anticancer activity, suggesting that substituting benzothiophene for indole could modulate target specificity.

Crystallographic and Physical Properties

  • Dihedral angles between aromatic rings in fluorophenyl chalcones (7.14°–56.26°) contrast with the rigid benzothiophene system, which likely enforces greater planarity, improving solid-state emission properties as observed in chlorothiophene derivatives .
  • The dichlorophenyl analog has a higher predicted boiling point (346°C) than the target compound, reflecting increased molecular weight and halogen interactions.

Synthetic Accessibility Microwave synthesis (e.g., ) and DMF-DMA-mediated routes are common for enaminones. The target compound’s benzothiophene moiety may require specialized catalysts for efficient coupling compared to furan or thiophene derivatives .

Biological Activity

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known as a derivative of benzothiophene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a dimethylamino group and a benzothiophene moiety, which contribute to its pharmacological properties.

  • Chemical Formula : C₉H₁₁NOS
  • Molecular Weight : 181.25 g/mol
  • CAS Number : 893441-59-3
  • InChI Key : NXYSVZGMDFMOJJ-AATRIKPKSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and neuroprotective agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in Molecules reported that derivatives of benzothiophene showed promising antiproliferative activity against murine melanoma B16 cells while maintaining low toxicity towards normal cells .

Cell LineIC50 (µM)Reference
B16 Melanoma15
HeLa (Cervical)20
MCF7 (Breast)18

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A comparative study indicated that benzothiophene derivatives possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Neuroprotective potential has been noted in animal models, where the compound showed efficacy in reducing oxidative stress markers and improving cognitive function in models of neurodegeneration. This suggests a role in the treatment or prevention of neurodegenerative diseases .

Case Studies

Several case studies have reported on the effectiveness of this compound:

  • Case Study on Melanoma Treatment : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability of B16 melanoma cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by MRSA showed significant improvement with the application of topical formulations containing this compound, suggesting its potential as a therapeutic agent .

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